

A Technical Guide to the Thermodynamic Data of Chloroprene Polymerization

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Compound of Interest

Compound Name: **Chloroprene**

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This technical guide provides an in-depth analysis of the thermodynamic data associated with the polymerization of **chloroprene** (2-chloro-1,3-butadiene), the monomer used to produce **polychloroprene**, a synthetic rubber commonly known as neoprene. A thorough understanding of the thermodynamics of this process is critical for controlling the polymerization reaction, optimizing polymer properties, and ensuring process safety.

Thermodynamic Data

The polymerization of **chloroprene** is an exothermic process, driven by a negative enthalpy change (ΔH) that results from the conversion of a π -bond in the monomer to a σ -bond in the polymer chain.^[1] The spontaneity of the reaction is determined by the Gibbs free energy change (ΔG), which incorporates both the enthalpy and entropy (ΔS) of polymerization. Polymerization is favored when ΔG is negative.^[2]

The key thermodynamic parameters for the free-radical polymerization of **chloroprene** are summarized in the table below.

Parameter	Symbol	Value	Unit	References
Enthalpy of Polymerization	ΔH_p	-68 to -75	kJ/mol	[3]
-16 to -18	kcal/mol	[3]		
-768	J/g	[4]		
Entropy of Polymerization	ΔS_p	Not available in cited literature	J/(mol·K)	
Gibbs Free Energy of Polymerization	ΔG_p	Dependent on ΔH_p , ΔS_p , and T	kJ/mol	[2]
Ceiling Temperature	T_c	Dependent on ΔH_p and ΔS_p	K (°C)	[2]

Note: The entropy of polymerization for vinyl monomers is generally negative due to the loss of translational freedom as monomers are incorporated into a polymer chain.[5] A precise experimental value for **chloroprene** is not readily available in the surveyed literature. The Gibbs free energy and ceiling temperature are therefore not explicitly calculated but are dependent on the enthalpy, entropy, and temperature according to the equation $\Delta G_p = \Delta H_p - T\Delta S_p$.[2] At the ceiling temperature, $\Delta G_p = 0$, and the rates of polymerization and depolymerization are equal.[2]

Experimental Protocols

The determination of the thermodynamic data for **chloroprene** polymerization is primarily achieved through calorimetric techniques, with Differential Scanning Calorimetry (DSC) being a principal method.

Protocol for Enthalpy of Polymerization (ΔH_p) Determination by DSC

This protocol outlines the measurement of the heat of polymerization for **chloroprene** using a heat flux DSC instrument.

Objective: To quantify the total heat evolved during the free-radical bulk polymerization of **chloroprene**.

Materials:

- **Chloroprene** monomer (stabilizer removed)
- Free-radical initiator (e.g., 2,2'-azobis(isobutyronitrile) - AIBN)
- High-pressure DSC pans (e.g., gold-plated stainless steel)
- DSC instrument with a cooling accessory
- Inert gas supply (e.g., Nitrogen)

Procedure:

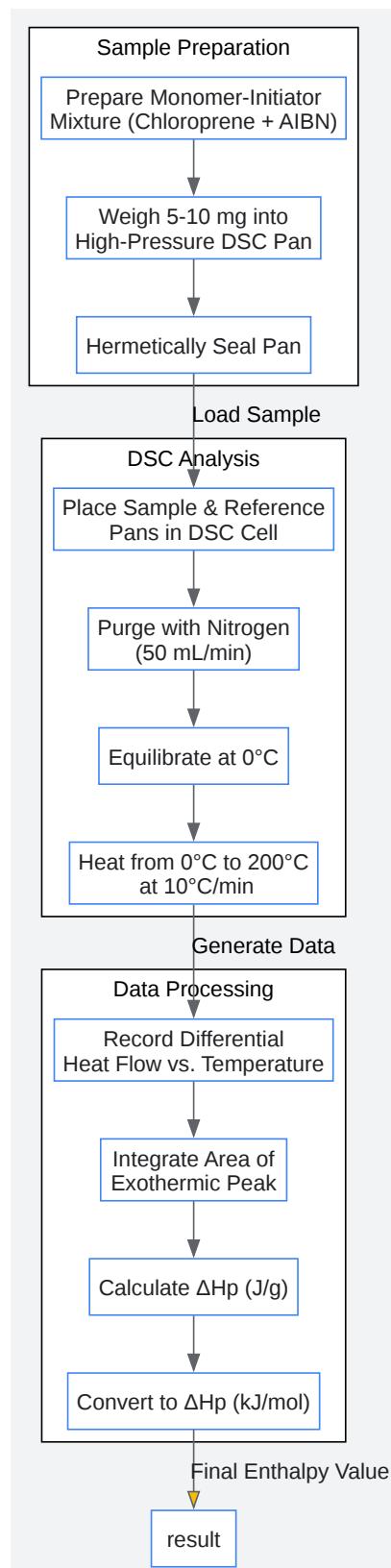
- Sample Preparation:
 - Prepare a polymerization mixture by dissolving a known concentration of the free-radical initiator (e.g., 0.1 mol% AIBN) in purified, inhibitor-free **chloroprene** monomer.
 - Accurately weigh 5-10 mg of the mixture into a high-pressure DSC pan.
 - Hermetically seal the pan to prevent the volatile monomer from evaporating during the experiment. The boiling point of **chloroprene** is 59.4°C.
 - Prepare an empty, hermetically sealed pan to be used as a reference.
- DSC Instrument Setup:
 - Place the sample pan and the reference pan into the DSC cell.
 - Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable, non-reactive atmosphere.
 - Equilibrate the cell at a low temperature (e.g., 0°C) to ensure a stable baseline before the onset of polymerization.

- Thermal Program:
 - Heat the sample from the equilibration temperature to a final temperature well above the completion of the polymerization (e.g., 200°C) at a constant heating rate (e.g., 10°C/min). This is a dynamic scan method.
 - The instrument will record the differential heat flow between the sample and reference pans as a function of temperature.
- Data Analysis:
 - The polymerization will be observed as a broad exothermic peak on the DSC thermogram.
 - Integrate the area under the exothermic peak to determine the total heat evolved (q) in Joules.
 - The enthalpy of polymerization (ΔH_p) in J/g is calculated by dividing the total heat by the initial mass of the **chloroprene** monomer in the pan.
 - To express the enthalpy in kJ/mol, multiply the value in J/g by the molar mass of **chloroprene** (88.54 g/mol) and divide by 1000.

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the chemical pathways involved in **chloroprene** polymerization.

Experimental Workflow for DSC Measurement



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Caption: Workflow for determining the enthalpy of **chloroprene** polymerization using DSC.

Free-Radical Polymerization Pathway of Chloroprene

Caption: Key stages of the free-radical polymerization of **chloroprene**.

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